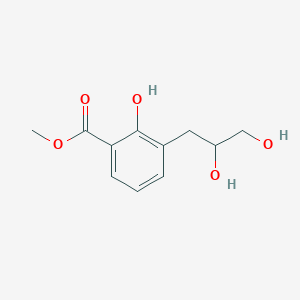

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate

Description

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates This compound is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with a 2,3-dihydroxypropyl group

Properties

CAS No. |

91971-80-1 |

|---|---|

Molecular Formula |

C11H14O5 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C11H14O5/c1-16-11(15)9-4-2-3-7(10(9)14)5-8(13)6-12/h2-4,8,12-14H,5-6H2,1H3 |

InChI Key |

TWXOIQCZZDINQV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1O)CC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate typically involves the esterification of 3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid+methanolacid catalystMethyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups in the 2,3-dihydroxypropyl moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-(2-hydroxyethyl)-2-hydroxybenzoate

- Methyl 3-(2,3-dihydroxypropyl)-4-hydroxybenzoate

- Methyl 3-(2,3-dihydroxypropyl)-2-methoxybenzoate

Uniqueness

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. The 2,3-dihydroxypropyl moiety provides additional sites for chemical modification, making it a versatile compound for various applications.

Biological Activity

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate, a derivative of salicylic acid, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by the presence of a hydroxylated propyl side chain, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxy group, two hydroxyl groups on the propyl chain, and a benzoate moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features can disrupt bacterial cell membranes and inhibit biofilm formation. The mechanism of action often involves interference with gene expression and regulation of peptidoglycan turnover in bacterial cells .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | Not yet established | TBD |

| Oleanolic Acid Derivative | 10-50 | E. coli, S. aureus |

| Eugenyl Benzoate Derivative | 26.56-286.81 | HT29 colorectal cancer cells |

Antitumor Activity

The antitumor potential of methyl esters derived from salicylic acid has been explored in various studies. For example, compounds with similar functional groups have shown antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting topoisomerase II activity . The introduction of hydroxymethyl groups appears to enhance cytotoxicity against specific cancer types.

Case Study: Antitumor Effects

A study focusing on the activity of hydroxybenzoate derivatives demonstrated that certain modifications at the C-3 position significantly impacted their efficacy against HL60 leukemia cells. The compound with a 2',3'-dihydroxypropyl moiety exhibited reduced activity compared to other derivatives with less polar side chains .

The biological activities of this compound are likely mediated through several mechanisms:

- Membrane Disruption: Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in DNA replication and repair, contributing to their antitumor effects.

- Modulation of Gene Expression: The ability to influence gene expression pathways can enhance the therapeutic profile of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.